![molecular formula C15H29N3 B1421634 1-Cyclohexyl-4-(piperidin-3-yl)piperazine CAS No. 1308650-37-4](/img/structure/B1421634.png)
1-Cyclohexyl-4-(piperidin-3-yl)piperazine
Overview
Description
“1-Cyclohexyl-4-(piperidin-3-yl)piperazine” is a synthetic opioid and designer drug marketed as a research chemical. It has a molecular formula of C15H29N3 and a molecular weight of 251.41 g/mol.
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-Cyclohexyl-4-(piperidin-3-yl)piperazine”, has been a subject of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-Cyclohexyl-4-(piperidin-3-yl)piperazine” consists of a cyclohexyl group and a piperidin-3-yl group attached to a piperazine ring .Chemical Reactions Analysis
Piperazine derivatives show a wide range of biological and pharmaceutical activity . They are used in various reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
“1-Cyclohexyl-4-(piperidin-3-yl)piperazine” has a molecular formula of C15H29N3 and a molecular weight of 251.41 g/mol. More detailed physical and chemical properties were not found in the sources I retrieved.Scientific Research Applications
Synthesis of Medicinal Compounds
Piperidine derivatives, including 1-Cyclohexyl-4-(piperidin-3-yl)piperazine, are crucial in the synthesis of various pharmaceutical compounds. They serve as important building blocks in drug construction due to their structural significance and versatility in chemical reactions. The piperidine moiety is a common feature in many therapeutic agents, contributing to their pharmacological activity .
Biological Activity Modulation
Compounds containing the piperidine structure are known to influence biological activity. They are often used in the discovery and evaluation of potential drugs, where modifications to the piperidine ring can lead to significant changes in the interaction with biological targets, thereby modulating the efficacy and specificity of treatments .
Catalyst in Condensation Reactions
1-Cyclohexyl-4-(piperidin-3-yl)piperazine has been identified as an effective catalyst for various condensation reactions. Its use in synthetic chemistry facilitates the formation of complex molecules, which can have applications in developing new materials or active pharmaceutical ingredients .
Intermediate in Synthetic Applications
This compound is frequently utilized as an intermediate in the synthesis of more complex chemical entities. Its role as an intermediate allows for the introduction of additional functional groups, which can be further elaborated upon to create diverse chemical structures with specific properties .
Designing Drugs with Enhanced Properties
The incorporation of 1-Cyclohexyl-4-(piperidin-3-yl)piperazine into drug molecules can enhance their pharmacokinetic properties, such as solubility, stability, and bioavailability. This can lead to the development of drugs with improved therapeutic profiles and reduced side effects .
Research in Neuropharmacology
Piperidine derivatives are often explored in neuropharmacological research due to their potential effects on the central nervous system. They can serve as lead compounds in the development of treatments for neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia .
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “1-Cyclohexyl-4-(piperidin-3-yl)piperazine”, is an important task of modern organic chemistry . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction , suggesting a promising future direction for this field.
properties
IUPAC Name |
1-cyclohexyl-4-piperidin-3-ylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3/c1-2-5-14(6-3-1)17-9-11-18(12-10-17)15-7-4-8-16-13-15/h14-16H,1-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUJHYCCLADBQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3CCCNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-4-(piperidin-3-yl)piperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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